molecular formula C6H13N B13496512 2-Ethyl-2-methylazetidine

2-Ethyl-2-methylazetidine

Cat. No.: B13496512
M. Wt: 99.17 g/mol
InChI Key: GOGSYMAYQUIPOG-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylazetidine is a high-purity, strained azetidine derivative offered as a valuable chemical intermediate for advanced research and development. This compound features a four-membered saturated ring, incorporating a quaternary center that imposes significant steric constraint. Such structurally unique scaffolds are of high interest in medicinal chemistry for constructing conformationally restricted peptide mimics and for exploring novel three-dimensional chemical space in small-molecule drug discovery programs targeting metabolic and inflammatory diseases . Azetidine rings are increasingly employed as sp3-rich bioisosteres, and the specific alkyl substitutions on this scaffold make it a versatile precursor for further functionalization. Researchers can utilize this compound in heterocyclic synthesis, including the development of novel azetidin-3-ones or other fused ring systems. As a key building block, it enables the synthesis of complex molecules with potential pharmacological activity. This product is intended for use in laboratory research and development settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory environment, utilizing personal protective equipment.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2-ethyl-2-methylazetidine

InChI

InChI=1S/C6H13N/c1-3-6(2)4-5-7-6/h7H,3-5H2,1-2H3

InChI Key

GOGSYMAYQUIPOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN1)C

Origin of Product

United States

Preparation Methods

Cyclization of N-Substituted Amines with Halogenated Propanes

A prevalent approach involves the cyclization of N-substituted amines with dihalopropanes, leveraging intramolecular nucleophilic substitution to form the azetidine ring. This method benefits from high regioselectivity and operational simplicity.

Process Overview:

  • React an N-alkylated amine, such as N-benzhydryl- or N-phenylmethyl- derivatives, with a suitable dihalopropane (e.g., 1-bromo-3-chloropropane).
  • Employ an organic solvent like butanol or dimethylformamide (DMF).
  • Use a non-nucleophilic base (e.g., potassium carbonate) to facilitate deprotonation.
  • Add water to promote cyclization, typically at elevated temperatures (~95-105°C).

Reaction Conditions:

Parameter Typical Range Reference
Temperature 85°C – 150°C
Solvent n-Butanol, DMF
Base Potassium carbonate
Water 1-15 mol per mol base

This method is supported by US Patent US4966979A, which describes cyclization induced by water addition during heating, leading to high yields of azetidine derivatives.

Ring Closure via Intramolecular Cyclization of Linear Intermediates

Another prominent method involves the formation of linear N-alkylated amines followed by intramolecular cyclization facilitated by water and heat.

Process Overview:

  • Synthesize linear intermediates such as N-alkyl-2-aminopropanes with suitable leaving groups.
  • Subject these intermediates to heating in organic solvents with water and a base.
  • Cyclization occurs via nucleophilic attack of the amine on the electrophilic carbon bearing the leaving group.

Key Features:

  • Water acts as a cyclization promoter.
  • The process avoids the use of harsh reagents.
  • The reaction is optimized at 95-105°C for several hours.

This approach aligns with the process described in CN103467350A, emphasizing low-cost raw materials and operational simplicity.

Hydrogenolysis of Protected Azetidines

Hydrogenolytic cleavage of N-protected azetidines offers an alternative route, especially for obtaining free base forms.

Process Overview:

  • Prepare N-protected azetidines via nucleophilic substitution.
  • Subject the protected compound to catalytic hydrogenation using palladium or rhodium catalysts under hydrogen atmosphere.
  • Remove protective groups to yield 2-ethyl-2-methylazetidine.

This method is particularly effective for high-purity product synthesis and is supported by the process outlined in US Patent US4966979A.

Synthesis from Precursors with Leaving Groups

The use of precursors bearing leaving groups in the 1- and 3-positions facilitates ring closure via nucleophilic displacement, as detailed in patent literature.

Reaction Scheme:

  • React a suitable arylmethylamine with a propane derivative having halides or sulfonates.
  • Cyclization occurs upon heating, with the leaving group displaced by the amino group, forming the azetidine ring.

This method is advantageous for synthesizing derivatives with specific substitutions, including ethyl and methyl groups at the 2-position.

  • Reagent Purity: High purity of starting materials ensures better yields.
  • Temperature Control: Elevated temperatures (85°C–150°C) are essential for cyclization but must be optimized to prevent side reactions.
  • Water Addition: Critical for promoting ring closure; excess water can lead to hydrolysis, so controlled addition is necessary.
  • Catalysts: Catalytic hydrogenation improves the efficiency of protecting group removal and free base formation.
  • Solvent Choice: Protic solvents like butanol and DMF enhance solubility and reaction rates.
Preparation Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Cyclization of N-alkylamines N-alkylamines + dihalopropanes K2CO3, water 95-105°C, 1-15 mol water High yield, operational simplicity Requires careful control of water and temperature
Intramolecular cyclization Linear amino derivatives Organic solvent, water 85-150°C Cost-effective, scalable Longer reaction times, possible side reactions
Hydrogenolysis Protected azetidines Pd/C, H2 Room temp to 50°C High purity, selective Requires hydrogenation setup
Leaving group displacement Halogenated precursors Heat 85-150°C Specific substitution patterns Sensitive to side reactions

The synthesis of 2-ethyl-2-methylazetidine predominantly relies on intramolecular cyclization techniques, with the most efficient methods involving the formation of linear intermediates followed by cyclization promoted by water and heat. The process detailed in patents such as US4966979A emphasizes the importance of controlled reaction conditions, catalyst use, and solvent choice to optimize yield and purity. The approach's versatility allows for the synthesis of various substituted azetidines, including those with ethyl and methyl groups at specific positions.

The employment of water as a cyclization promoter, combined with non-nucleophilic bases and suitable solvents, represents a significant advancement in azetidine synthesis, enabling scalable and cost-effective production. Hydrogenolysis techniques further facilitate the transformation of protected intermediates into the free base form, essential for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

2-Ethyl-2-methylazetidine undergoes oxidation to form N-oxides when treated with oxidizing agents. For example:

  • N-oxide formation : Reacting with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under mild conditions yields the corresponding N-oxide derivatives. This reactivity is typical of tertiary amines and enhances the compound's polarity for further functionalization.

Ring-Opening and Functionalization

The strained azetidine ring facilitates nucleophilic ring-opening reactions:

  • Hydrogenolysis : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) cleaves the C–N bond, producing open-chain amines. For instance, hydrogenolysis of 3-azidoazetidine derivatives yields 3-aminoazetidine-3-carboxylates .

  • Nucleophilic substitution : Bulky nucleophiles (e.g., cyanide, thiocyanate) attack the azetidine ring at the β-position, leading to substituted azetidines or ring-opened products .

Example reaction pathway :

  • Substrate : Ethyl 3-azidoazetidine-3-carboxylate (24 )

  • Hydrogenolysis : Pd/C in H₂ → 3-aminoazetidine-3-carboxylate (26 )

  • Hydrolysis : 2 N NaOH → 3-aminoazetidine-3-carboxylic acid (27 ) .

Cyclization and Rearrangement

The compound participates in cyclization reactions under controlled conditions:

  • Thermal isomerization : Heating aziridine derivatives (e.g., 30 ) in acetonitrile induces isomerization to 3-bromoazetidines (31 ) .

  • Mitsunobu conditions : β-Chloro-γ-sulfonylamino alcohols (12 ) cyclize to trans-2-aryl-3-chloroazetidines (13 ) using DIAD and PPh₃ .

Key thermodynamic data for azetidine vs. pyrrolidine formation :

Reaction PathwayΔH‡ (kJ/mol)ΔG‡ (kJ/mol)Major Product
Azetidine formation50.558.0cis-azetidine
Pyrrolidine formation70.879.4trans-pyrrolidine

Data from DFT calculations

Photochemical Reactions

Visible light-mediated aza Paternò-Büchi reactions enable stereoselective synthesis of functionalized azetidines:

  • Substrate : Oximes (e.g., 15 ) under blue LED irradiation with photosensitizers (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) yield azetidines (e.g., 16 ) with high diastereoselectivity .

  • Mechanism : Involves triplet energy transfer and [2+2] cycloaddition between the oxime and alkene.

Steric and Electronic Effects

  • Steric hindrance : Bulky substituents (e.g., t-Bu, allyl) favor side products like 3-alkoxyazetidines due to hindered nucleophilic attack .

  • Solvent influence : Less nucleophilic solvents (e.g., isopropanol) suppress competing reactions, improving azetidine yield .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and systems, leading to specific biological effects .

Comparison with Similar Compounds

Azetidine Derivatives

The synthesis of substituted azetidines often involves ring-closure or functionalization strategies. For example, describes the synthesis of (2R,S)-2-benzyl-1-(9-fluorenylmethoxy)carbonyl-2-carboxyazetidine using NaOH in methanol for hydrolysis . While this method applies to a benzyl-substituted azetidine, 2-ethyl-2-methylazetidine may require alternative alkylation or protection steps due to its smaller substituents.

Compound Substituents Synthesis Method Key Reagents/Conditions Source
2-Benzyl-azetidine derivative Benzyl, Fmoc-protected Hydrolysis of methoxycarbonyl group NaOH, MeOH, 24h, rt
2-Ethyl-2-methylazetidine Ethyl, Methyl Not explicitly provided in evidence Likely alkylation/ring closure N/A
Heterocyclic Analogues
  • 2-Methylimidazole : A five-membered aromatic heterocycle with two nitrogen atoms. highlights that its toxicological properties are understudied . While structurally distinct, this underscores the broader challenge of assessing hazards for less common heterocycles, including azetidines.
  • 2-Aminobenzamides: discusses comparative studies on these compounds, emphasizing analytical techniques like HPLC . Such methodologies could guide future research on azetidine derivatives.

Physicochemical and Hazard Profiles

No direct data on 2-ethyl-2-methylazetidine’s boiling point, solubility, or stability is available in the provided evidence. However:

  • Hazards : Like 2-methylimidazole (), azetidines may have undercharacterized toxicological profiles. Safe handling protocols (e.g., PPE, ventilation) should be assumed until specific data emerges .

Biological Activity

2-Ethyl-2-methylazetidine (EMA) is a compound belonging to the azetidine family, characterized by its four-membered cyclic structure containing nitrogen. This article explores the biological activity of EMA, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EMA is defined by its molecular formula C6H13NC_6H_{13}N and can be represented as follows:

Structure C6H13N=C2H5N(C2H5)C1H2\text{Structure }\text{C}_6\text{H}_{13}\text{N}=\text{C}_2\text{H}_5-\text{N}(\text{C}_2\text{H}_5)-\text{C}_1\text{H}_2

The azetidine ring structure contributes to its unique chemical reactivity and biological interactions.

Pharmacological Properties

Recent studies have highlighted the potential pharmacological activities of azetidine derivatives, including EMA. The following table summarizes key findings related to the biological activities attributed to EMA and similar compounds:

Activity Description Reference
Neuroprotective Effects Exhibits protective effects against neuronal injury by modulating inflammatory pathways.
Anti-inflammatory Activity Reduces pro-inflammatory cytokines in microglial cells under hypoxic conditions.
Antioxidant Properties Suppresses reactive oxygen species (ROS) production and oxidative stress markers.
Potential in Alcohol Use Analogous compounds show promise in reducing alcohol consumption in animal models.

The biological activity of EMA is primarily mediated through its interaction with various receptors and signaling pathways:

  • Neuroprotection : EMA has been shown to inhibit caspase-3 activation, a critical marker of apoptosis, thereby promoting cell survival in neuronal models exposed to hypoxia .
  • Inflammatory Modulation : The compound exhibits anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators in microglial cells .
  • Oxidative Stress Reduction : EMA effectively reduces oxidative stress by decreasing the levels of superoxide anions and enhancing antioxidant enzyme activity .

Case Studies

Several case studies have explored the effects of azetidine derivatives, including EMA, on various biological systems:

  • Microglial Activation Study :
    • In a study using BV-2 microglial cells, EMA was found to significantly reduce hypoxia-induced caspase-3 activity, indicating its protective role against neuronal damage .
    • The study demonstrated that pretreatment with EMA led to decreased levels of nitric oxide and pro-inflammatory cytokines, suggesting a potential therapeutic application in neurodegenerative diseases.
  • Alcohol Consumption Research :
    • Research on sazetidine-A analogs indicated that modifications similar to those found in EMA reduced alcohol intake in rat models, highlighting the potential for EMA as a therapeutic agent in treating alcohol use disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-2-methylazetidine, and how can their reproducibility be ensured?

  • Methodological Answer : The synthesis of 2-Ethyl-2-methylazetidine typically involves cyclization of β-amino alcohols or reductive amination of ketones. To ensure reproducibility, detailed experimental protocols (e.g., solvent purity, catalyst loading, reaction temperature) must be documented in the main text, with supplementary data (NMR spectra, GC-MS traces) provided in supporting information. Cross-referencing with prior literature for known intermediates and validating purity via HPLC (>95%) is critical .

Q. What spectroscopic techniques are most reliable for characterizing 2-Ethyl-2-methylazetidine, and how should conflicting spectral data be resolved?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy are standard for structural confirmation. Discrepancies in reported chemical shifts (e.g., δ values for azetidine ring protons) may arise from solvent effects or impurities. Researchers should replicate experiments under identical conditions and compare results with computational predictions (DFT calculations) to resolve contradictions .

Q. How can the thermodynamic stability of 2-Ethyl-2-methylazetidine be experimentally determined?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability. For kinetic stability, monitor decomposition rates under varying pH and temperature conditions using HPLC. Comparative studies with analogous azetidine derivatives (e.g., 2,2-dimethylazetidine) provide contextual benchmarks .

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